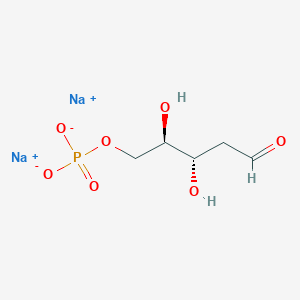
2-Deoxyribose 5-phosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxyribose 5-phosphate sodium salt is a chemical compound with the empirical formula C5H11O7P · xNa+. It is a derivative of 2-deoxyribose, a sugar molecule that is a key component of DNA. This compound is used extensively in biochemical research and has applications in the synthesis of nucleosides and other biologically relevant molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Deoxyribose 5-phosphate sodium salt can be synthesized through various chemical and enzymatic methods. One common method involves the reaction of dihydroxyacetone phosphate with acetaldehyde in the presence of 2-deoxyribose-5-phosphate aldolase and triose-phosphate isomerase . This reaction typically occurs under mild conditions and can be carried out using either whole cells or isolated enzymes.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysis, where enzymes are employed to catalyze the reaction. This method is preferred due to its efficiency and specificity. The enzymes used in this process are typically derived from microorganisms such as Escherichia coli .
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxyribose 5-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms.
Reduction: Reduction reactions can yield reduced sugar derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. These reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include various derivatives of 2-deoxyribose, which can be further utilized in the synthesis of nucleosides and other biologically active molecules .
Wissenschaftliche Forschungsanwendungen
2-Deoxyribose 5-phosphate sodium salt is widely used in scientific research due to its role as a substrate in various biochemical reactions. Some of its applications include:
Wirkmechanismus
The mechanism of action of 2-deoxyribose 5-phosphate sodium salt involves its role as a substrate for deoxyribose-phosphate aldolase. This enzyme catalyzes the cleavage of the compound into glyceraldehyde-3-phosphate and acetaldehyde, which are intermediates in various metabolic pathways . The molecular targets and pathways involved include DNA repair mechanisms and nucleotide synthesis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Ribose 5-phosphate disodium salt dihydrate: A similar compound used in nucleotide synthesis.
2-Deoxy-α-D-ribose 1-phosphate bis (cyclohexylammonium) salt: Another derivative of 2-deoxyribose used in biochemical research.
Uniqueness
2-Deoxyribose 5-phosphate sodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other similar compounds, it is directly involved in the formation of deoxyribonucleosides, making it a crucial component in genetic research and therapeutic development .
Eigenschaften
Molekularformel |
C5H9Na2O7P |
|---|---|
Molekulargewicht |
258.07 g/mol |
IUPAC-Name |
disodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O7P.2Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m0../s1 |
InChI-Schlüssel |
WPSOLRSSLYZUOR-YAQRUTEZSA-L |
Isomerische SMILES |
C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Kanonische SMILES |
C(C=O)C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)

![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)



![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)


